molecular formula C26H28N4O2S B2995858 N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 959505-47-6

N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2995858
CAS No.: 959505-47-6
M. Wt: 460.6
InChI Key: CQYZCULXOJSPOV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a synthetic acetamide derivative featuring a complex heterocyclic core. Its structure includes an imidazo[1,2-c]quinazolinone scaffold substituted with a sulfanyl group at position 5, a 4-methylbenzyl moiety, and a cyclohexyl acetamide side chain. This compound is hypothesized to exhibit bioactivity due to structural motifs common in pharmaceutical agents, such as the sulfanyl linkage (implicated in redox modulation) and the quinazolinone core (associated with anticonvulsant and anti-inflammatory properties) .

Properties

IUPAC Name

N-cyclohexyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-17-11-13-18(14-12-17)16-33-26-29-21-10-6-5-9-20(21)24-28-22(25(32)30(24)26)15-23(31)27-19-7-3-2-4-8-19/h5-6,9-14,19,22H,2-4,7-8,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYZCULXOJSPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps, including the formation of the imidazoquinazoline core and subsequent functionalization. One common synthetic route involves the condensation of a substituted aniline with a suitable aldehyde to form an imine intermediate. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the imidazoquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on molecular features, synthetic routes, and bioactivity.

Structural Analogues and Core Modifications

2.1.1 Imidazo[1,2-c]quinazolinone Derivatives
  • N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide ():

    • Structure : Differs in the substituent at position 2 (butanamide vs. acetamide) and the inclusion of a 4-fluorophenyl carbamoyl group.
    • Molecular Weight : 563.7 g/mol (vs. ~533–543 g/mol for the target compound, estimated).
    • Key Feature : The fluorophenyl group may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • N-cyclohexyl-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide ():

    • Structure : Features a propanamide chain and a 2-methoxyphenyl carbamoyl group.
    • Molecular Weight : 533.6 g/mol.
    • Key Feature : The methoxy group could improve solubility and pharmacokinetic profiles .
2.1.2 Quinazolinone-Acetamide Hybrids
  • N-(5-Methyl-1,2-oxazol-3-yl)-2-[(2-oxo-2-{2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazino}ethyl)sulfanyl]acetamide (): Structure: Replaces the imidazoquinazolinone core with a 1,2-oxazole ring and introduces a piperazinyl-propanoyl hydrazine moiety. Molecular Weight: ~533.6 g/mol.
  • N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ():

    • Structure : Utilizes an oxadiazole-thiol scaffold with indole substituents.
    • Bioactivity : Demonstrated anti-inflammatory and antimicrobial activities in preliminary studies .
2.2.1 Anti-Exudative Activity
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Activity: Exhibited significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Structural Insight: The furan-triazole-sulfanyl motif is critical for inhibiting inflammatory mediators .
2.2.2 Anticonvulsant Potential
  • N-(2-(2-methylphenyl)-4-oxoquinazolin-3(4H)-yl)acetamide (): Activity: Intermediate in the synthesis of anticonvulsant quinazolinones. Mechanism: The acetamide side chain and methylphenyl group likely modulate GABAergic pathways .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity
Target Compound C₃₀H₃₄N₄O₃S* ~540 (estimated) Cyclohexyl, 4-methylbenzyl sulfanyl Hypothesized anti-inflammatory
Compound C₃₀H₃₄FN₅O₃S 563.7 4-Fluorophenyl, butanamide Undisclosed
Compound C₂₈H₃₂N₄O₄S 533.6 2-Methoxyphenyl, propanamide Undisclosed
Compound (Triazole derivative) C₁₃H₁₃N₅O₂S 327.3 Furan-triazole-sulfanyl Anti-exudative

*Assumed based on structural analogy.

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous imidazoquinazolinones, such as Knoevenagel condensation or hydrazine-mediated cyclization (e.g., ) .
  • Bioactivity Trends : Sulfanyl-acetamide derivatives consistently show promise in modulating inflammatory and neurological pathways, with substituents (e.g., fluorophenyl, methoxy) fine-tuning potency and selectivity .
  • Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence. Future studies should prioritize in vitro assays (e.g., COX inhibition, GABA receptor binding) to validate hypothesized activities.

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